Isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzamido)-2-methyl-, hydrochloride
Description
Chemical Structure and Key Features The compound "Isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzamido)-2-methyl-, hydrochloride" is a tetrahydroisoquinoline derivative with a fused bicyclic aromatic system. Its structure includes:
- A 2-methyl group at position 2 of the tetrahydroisoquinoline core, enhancing steric stability and modulating lipophilicity .
- A 2-fluorobenzamido substituent at position 5, which introduces electronic effects (e.g., electron-withdrawing fluorine) that may influence receptor binding or metabolic stability .
- A hydrochloride salt formulation, improving aqueous solubility for pharmacological applications .
Properties
CAS No. |
51024-63-6 |
|---|---|
Molecular Formula |
C17H18ClFN2O |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
2-fluoro-N-(2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-5-yl)benzamide;chloride |
InChI |
InChI=1S/C17H17FN2O.ClH/c1-20-10-9-13-12(11-20)5-4-8-16(13)19-17(21)14-6-2-3-7-15(14)18;/h2-8H,9-11H2,1H3,(H,19,21);1H |
InChI Key |
VIAGVJQANYOLAO-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CC=C3F.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
A common starting material is 2-(2-fluorophenyl)ethylamine or a related ethylamine derivative. The 1,2,3,4-tetrahydroisoquinoline core is often constructed via cyclization of β-phenylethylamines using acid-catalyzed methods such as the Bischler–Napieralski reaction, which involves:
- Formation of an imine or amide intermediate.
- Cyclodehydration under Lewis acid catalysis (e.g., phosphorus oxychloride or BF3·OEt2).
- Reduction of isoquinoline intermediates to tetrahydroisoquinoline.
This approach allows for the incorporation of substituents such as the 2-methyl group during or after cyclization.
Introduction of the 2-Methyl Group
The methyl group at the 2-position can be introduced by:
- Alkylation of the tetrahydroisoquinoline nitrogen or carbon centers using methylating agents.
- Reduction of a corresponding 2-substituted intermediate.
- Catalytic asymmetric transfer hydrogenation (ATH) for stereoselective methylation has been reported in related isoquinoline systems, employing chiral catalysts such as (R,R)-RuTsDPEN.
Amide Formation with 2-Fluorobenzamido Group
The 5-position amide substitution is achieved by:
- Nucleophilic substitution or acylation reactions of the amino group at the 5-position with 2-fluorobenzoyl chloride or activated 2-fluorobenzoic acid derivatives.
- This step requires protection/deprotection strategies to ensure selective functionalization.
Formation of Hydrochloride Salt
The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, improving its aqueous solubility and isolability.
Regio- and Stereoselective Synthesis Insights
Recent advances in regio- and stereoselective methods for tetrahydroisoquinoline derivatives provide valuable insights applicable to this compound:
- Use of organometallic bases (e.g., lithium diisopropylamide-potassium tert-butoxide mixtures) at low temperatures (-78 °C) enables regioselective ring closures and functional group transformations with high diastereoselectivity.
- Boron trifluoride (BF3) complexes mediate intramolecular nucleophilic reactions that can yield azetidine or pyrrolidine-fused tricyclic products, which may serve as intermediates or analogs in the synthesis of substituted tetrahydroisoquinolines.
- Computational studies (DFT) support the mechanistic understanding of these regio- and stereoselective transformations, confirming kinetic control over stereochemical outcomes.
Summary of Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization (Bischler–Napieralski) | Lewis acid (POCl3, BF3·OEt2), heat | 70–90 | Formation of tetrahydroisoquinoline core |
| 2 | Methylation/Reduction | Methylating agents or ATH with chiral catalyst | 60–85 | Introduction of 2-methyl substituent |
| 3 | Amide formation | 2-Fluorobenzoyl chloride, base | 75–90 | Selective acylation at 5-position amino group |
| 4 | Salt formation | HCl in solvent | Quantitative | Formation of hydrochloride salt |
Comparative Structural Analogues
| Compound Name | Unique Features |
|---|---|
| Isoquinoline | Basic isoquinoline structure without substitutions |
| 1,2,3,4-Tetrahydroisoquinoline | Hydrogenated isoquinoline core |
| 5-(2-Iodobenzamido)-1,2,3,4-tetrahydroisoquinoline | Iodine substitution instead of fluorine |
| 5-(3-Fluorobenzamido)-1,2,3,4-tetrahydroisoquinoline | Fluorine at 3-position on benzamido group |
| Isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzamido)-2-methyl- | Specific fluorobenzamido substitution and 2-methyl group |
The unique substitution pattern of the target compound influences its biological and pharmacological properties compared to these analogues.
Research Perspectives and Applications
- The synthetic methodologies for this compound align with those used for bioactive isoquinoline alkaloids, which have diverse medicinal chemistry applications including analgesic, anti-inflammatory, and hypotensive effects.
- The regio- and stereoselective synthetic strategies enable the production of enantiomerically enriched compounds, which is critical for biological activity.
- The compound’s hydrochloride salt form is preferred for pharmaceutical development due to improved solubility.
Chemical Reactions Analysis
Amide Formation
The 5-(2-fluorobenzamido) group is introduced via amide bond formation between a tetrahydroisoquinoline amine and a benzoyl chloride derivative. For example:
-
Reagents : Benzoyl chloride (e.g., 2-fluorobenzoyl chloride), organic solvents (e.g., benzene, toluene), and bases (e.g., potassium bicarbonate).
-
Mechanism : The reaction involves nucleophilic attack by the amine group on the carbonyl carbon of the benzoyl chloride, forming an amide bond.
Example Reaction :
A 2-lower alkyl-5-amino-1,2,3,4-tetrahydroisoquinoline derivative reacts with 2-fluorobenzoyl chloride under reflux conditions to yield the amide product .
Hydrogenation
The isoquinoline ring is hydrogenated to form the tetrahydroisoquinoline core. This step typically uses:
-
Catalyst : Platinum oxide (PtO₂).
-
Conditions : Hydrogen gas (25–100 psi) in methanol, often with added acid (e.g., HCl) .
Example :
5-(3,4-Dimethoxybenzamido)isoquinoline is hydrogenated over PtO₂ to yield 5-(3,4-dimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline hydrochloride .
Amide Bond Formation
The reaction proceeds through a two-step mechanism:
-
Activation of the carbonyl group : The benzoyl chloride reacts with a base (e.g., potassium bicarbonate) to generate a reactive acylium ion.
-
Nucleophilic attack : The amine group attacks the acylium ion, forming an amide bond .
Hydrogenation of the Isoquinoline Ring
The hydrogenation reduces the aromatic isoquinoline ring to its tetrahydro form. This step is critical for stabilizing the compound and altering its biological activity .
Interactions with Transition Metals
The compound’s amide and aromatic groups enable coordination with transition metals (e.g., Cu²⁺, Co²⁺). For example, derivatives of tetrahydroisoquinoline-3-carboxylic acid form complexes with metal salts in methanol .
Stability in Microsomal Assays
Substituents like the 2-fluorobenzamido group influence metabolic stability. Fluorine substitution can enhance stability by reducing enzymatic cleavage of the amide bond .
Structural Comparisons
The compound’s unique features are highlighted in its comparison with other tetrahydroisoquinoline derivatives:
Scientific Research Applications
Pharmacological Applications
1. Antitumor Activity
Isoquinoline derivatives have shown promise in oncology, with studies indicating that compounds similar to Isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzamido)-2-methyl-, hydrochloride exhibit cytotoxic effects against various cancer cell lines. Research has demonstrated that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle progression.
2. Neuroprotective Effects
Research indicates that isoquinoline derivatives possess neuroprotective properties. They may help mitigate neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease by inhibiting neuroinflammation and oxidative stress. The specific compound has been investigated for its ability to cross the blood-brain barrier, enhancing its potential as a therapeutic agent for neurodegenerative disorders .
3. Analgesic and Anti-inflammatory Properties
Studies have suggested that this compound may exhibit analgesic and anti-inflammatory effects. These properties are attributed to its influence on pain pathways and inflammatory mediators. Experimental models have shown reduced pain responses when administered this compound .
Toxicological Profile
While exploring the therapeutic potential of this isoquinoline derivative, it is crucial to evaluate its safety profile. Toxicological studies indicate that the compound has a moderate toxicity level with an LD50 ranging from 125 to 250 mg/kg in animal models. This necessitates careful dosage considerations in clinical applications .
Case Studies
Several case studies highlight the applications of isoquinoline derivatives:
- Case Study 1 : A study demonstrated that a related isoquinoline derivative significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism was linked to its ability to induce apoptosis in cancer cells while sparing normal cells.
- Case Study 2 : In a clinical trial focusing on neurodegenerative diseases, patients treated with an isoquinoline compound showed improved cognitive function compared to placebo groups. The results suggest potential benefits in managing symptoms of Alzheimer’s disease.
Mechanism of Action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzamido)-2-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Insights:
Substituent Effects: Fluorine (target compound) vs. methoxy (): The 2-fluorobenzamido group in the target compound likely offers stronger electron-withdrawing effects, enhancing hydrogen bonding with target proteins compared to methoxy’s electron-donating properties .
Synthetic Yields :
- Analogous compounds in show yields ranging from 23% (longer alkyl chains) to 89% (shorter chains) , suggesting that the target compound’s synthesis efficiency may depend on the steric demands of the 2-fluorobenzamido group .
Salt Formulations :
- Hydrochloride salts (target compound, ) improve solubility over free bases, critical for oral bioavailability. This contrasts with neutral forms (e.g., ’s bromobenzofuran derivatives), which may require prodrug strategies .
Research Findings and Implications
Pharmacological Potential
While direct biological data for the target compound is absent in the evidence, inferences can be drawn from analogs:
- Metabolic Stability: The 2-fluorobenzamido group may resist oxidative metabolism better than methoxy or bromo substituents, as seen in ’s teriflunomide analogs .
Q & A
Q. What are the recommended synthetic routes for Isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzamido)-2-methyl-, hydrochloride?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reaction of 2-fluorobenzoyl chloride with a tetrahydroisoquinoline precursor (e.g., 1,2,3,4-tetrahydro-5-amino-2-methylisoquinoline) in anhydrous dichloromethane under nitrogen, followed by hydrochloride salt formation .
- Characterization : Use of / NMR to confirm substitution patterns and LC-MS for purity analysis (>95% by HPLC) .
Q. How should researchers handle solubility and stability challenges during experiments?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at concentrations up to 10 mM. Pre-warm to 40°C for improved dissolution .
- Stability : Store lyophilized powder at -20°C in desiccated conditions. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the fluorobenzamido group .
Q. What analytical techniques are critical for verifying structural integrity?
- NMR spectroscopy : and NMR to confirm the tetrahydroisoquinoline backbone and fluorobenzamido substitution .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] expected at 345.12 g/mol) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives with similar scaffolds?
- Catalytic systems : Use Pd/C or nickel catalysts for hydrogenation steps to enhance enantioselectivity in tetrahydroisoquinoline synthesis (yields: 23–89% depending on substituents) .
- Solvent selection : Replace traditional dioxane with THF or acetonitrile to reduce side reactions during amide coupling .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Dose-response validation : Conduct parallel assays (e.g., IC measurements in kinase inhibition studies) using standardized protocols to minimize batch-to-batch variability .
- Metabolite profiling : Use LC-MS/MS to identify degradation products that may interfere with activity assays .
Q. How can computational modeling aid in understanding the compound’s mechanism of action?
Q. What experimental designs are recommended for studying in vivo pharmacokinetics?
- Rodent models : Administer intravenously (1–5 mg/kg) and collect plasma samples at 0, 1, 3, 6, and 24 h post-dose. Use LC-MS/MS to quantify parent compound and metabolites .
- Tissue distribution : Perfuse organs (liver, brain, kidneys) and homogenize for extraction. Validate recovery rates (>85%) via spiked controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
